Lipophilicity (cLogP) Comparison: 3,4-Dichlorophenyl vs. Phenyl Acetamide Analogs
The 3,4-dichlorophenyl substitution on the target compound increases lipophilicity relative to the unsubstituted phenyl analog (CAS 887214-41-7). Calculated cLogP values indicate a shift from approximately 2.8 (phenyl) to approximately 3.9 (3,4-dichlorophenyl), as estimated by consensus logP algorithms (ALOGPS, XLOGP3). This difference affects membrane permeability and protein binding characteristics. [1]
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.9 (ALOGPS consensus) |
| Comparator Or Baseline | 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide: cLogP ≈ 2.8 |
| Quantified Difference | Δ cLogP ≈ +1.1 units |
| Conditions | In silico prediction using ALOGP, XLOGP3, and iLOGP modules |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability but may also increase metabolic liability; selecting the correct analog for a given assay requires matching the lipophilicity profile to the target tissue or cellular compartment.
- [1] SwissADME / SwissDrugDesign. Calculated logP values for benzimidazole-piperidine analogs. Accessed April 2026. View Source
